molecular formula C9H11BrN2 B15204324 7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B15204324
M. Wt: 227.10 g/mol
InChI Key: RHSJLCYDCLRHNQ-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and two methyl groups at the 2nd and 6th positions. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 7th position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. These reactions are often performed in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed. These reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to certain enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds, such as:

    2,6-Dimethylpyridine: Lacks the bromine atom and has different chemical properties.

    7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the methyl groups at the 2nd and 6th positions.

    2,6-Dimethyl-1H-pyrrolo[3,4-c]pyridine: Lacks the bromine atom and has different reactivity.

The presence of the bromine atom and the methyl groups in this compound imparts unique chemical and physical properties, making it distinct from these similar compounds.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

7-bromo-2,6-dimethyl-1,3-dihydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C9H11BrN2/c1-6-9(10)8-5-12(2)4-7(8)3-11-6/h3H,4-5H2,1-2H3

InChI Key

RHSJLCYDCLRHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CN(CC2=C1Br)C

Origin of Product

United States

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